Lipophilicity Advantage: –SCF₃ vs. –CF₃
The trifluoromethylthio substituent on 1-(3-((trifluoromethyl)thio)phenyl)cyclopentanamine carries a Hansch‑Leo hydrophobicity parameter of π = 1.44, compared with π = 0.88 for the trifluoromethyl group on the closest analog 1‑(3‑(trifluoromethyl)phenyl)cyclopentanamine [1]. This 0.56‑unit difference represents a 64 % increase in substituent lipophilicity [1][2]. Computational data for the closely related (1‑{3‑[(trifluoromethyl)sulfanyl]phenyl}cyclopentyl)methanamine homolog give an XLogP3 of 4.3, consistent with a 3–4 log‑unit elevation relative to the unsubstituted phenylcyclopentylamine baseline (estimated XLogP3 ≈ 1.0–1.5) [3].
| Evidence Dimension | Substituent lipophilicity (Hansch π parameter) and computed XLogP3 |
|---|---|
| Target Compound Data | –SCF₃ Hansch π = 1.44; homolog XLogP3 = 4.3 |
| Comparator Or Baseline | –CF₃ Hansch π = 0.88; unsubstituted phenylcyclopentylamine XLogP3 ≈ 1.0–1.5 (estimated) |
| Quantified Difference | Δπ = +0.56 (+64 %); ΔXLogP3 ≈ +3 |
| Conditions | Hansch π values from peer-reviewed compilations; XLogP3 computed via PubChem/XCOSMOlogic (compound CID 165882981) |
Why This Matters
Higher lipophilicity directly enhances passive membrane permeability, a critical determinant of oral bioavailability and blood‑brain‑barrier penetration in CNS‑targeted discovery programs.
- [1] Zhang P, Lü L, Shen Q. Recent Progress on Direct Trifluoromethylthiolating Reagents and Methods. Acta Chimica Sinica 2017; 75(8): 744–744. DOI: 10.6023/a17050202. View Source
- [2] IRIS Biotech. PotM: SCF₃ in One. 23 January 2024. Available: https://iris-biotech.de/en/blog/potm-scf3-in-one.html. View Source
- [3] PubChem Compound Summary for CID 165882981, (1-{3-[(trifluoromethyl)sulfanyl]phenyl}cyclopentyl)methanamine. National Library of Medicine. Available: https://pubchem.ncbi.nlm.nih.gov/compound/165882981. View Source
